molecular formula C10H13BrN2 B1286011 5-Bromo-2-(piperidin-1-yl)pyridine CAS No. 24255-95-6

5-Bromo-2-(piperidin-1-yl)pyridine

Cat. No.: B1286011
CAS No.: 24255-95-6
M. Wt: 241.13 g/mol
InChI Key: AEDSMUUEBQNEAA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)pyridine: is a heterocyclic organic compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a piperidine ring is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with piperidine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction mixture is stirred overnight to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Reagents include aryl or vinyl boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(piperidin-1-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in cross-coupling reactions .

Biology and Medicine: It can be used to synthesize molecules that target specific biological pathways or receptors, making it valuable in drug discovery and development .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can enhance the compound’s ability to interact with biological targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the piperidine ring makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDSMUUEBQNEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585955
Record name 5-Bromo-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-95-6
Record name 5-Bromo-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24255-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trifluoromethanesulfonic acid 5-bromopyrid-2-yl ester (see step (a) above; 1.5 g, 4.9 mmol), piperidine (1.07 mL, 10.8 mmol) and DMF (5 mL) was heated at 40° C. for 3 h. DMF was then removed in vacuo, water (20 mL) was added to the residue and the product extracted with EtOAc (3×15 mL) and CH2Cl2 (15 mL). The combined organic extracts were washed with brine and dried (Na2SO4). After removal of the solvent, the residue was dissolved in Et2O and HCl (4M in dioxane; 4 mL) was added.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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